molecular formula C11H16O4 B056228 Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid CAS No. 6221-58-5

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

Cat. No.: B056228
CAS No.: 6221-58-5
M. Wt: 212.24 g/mol
InChI Key: NZYARQFLAVKFIQ-UHFFFAOYSA-N
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Description

Bicyclo[331]nonane-3,7-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes two fused cyclohexane rings This compound is notable for its rigidity and the presence of two carboxylic acid groups at the 3 and 7 positions The bicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid can be synthesized through several methods. One common approach involves the Schmidt rearrangement of 3,7-bicyclo[3.3.1]nonane dicarboxylic acid. This reaction typically requires acidic conditions and can yield different isomers depending on the specific reaction conditions . Another method involves the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds, which is a well-explored protocol for achieving bicyclo[3.3.1]nonane-3,7-diones .

Industrial Production Methods: Industrial production methods for this compound are less commonly reported in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used . Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the carboxylic acid groups to form amides or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones or diols, while reduction can produce diols or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to bicyclo[3.3.1]nonane-3,7-dicarboxylic acid include other bicyclic structures such as bicyclo[2.2.2]octane and bicyclo[3.3.0]octane derivatives. These compounds share the characteristic rigidity and unique spatial arrangements of their carbon skeletons .

Uniqueness: this compound is unique due to the presence of two carboxylic acid groups at specific positions, which can participate in a variety of chemical reactions and interactions. This makes it a versatile building block for the synthesis of complex molecules and materials .

Properties

IUPAC Name

bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYARQFLAVKFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CC(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499392
Record name Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6221-58-5
Record name Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
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Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
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Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
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Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Reactant of Route 6
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

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